molecular formula C35H34N6O3 B584419 N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide CAS No. 925239-03-8

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

Cat. No. B584419
CAS RN: 925239-03-8
M. Wt: 586.696
InChI Key: UMGBPWZCCHVQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ghrelin is an endogenous ligand for the growth hormone secretagogue receptor that stimulates food intake and transduces signals to hypothalamic regulatory nuclei that control energy homeostasis. JMV3002 is a potent ghrelin receptor antagonist with an IC50 value of 1.1 nM in vitro. At 80 µg/kg, JMV3002 inhibits hexarelin-stimulated food intake by as much as 98% in rats. JMV3002 alone does not elicit growth hormone release nor does it inhibit hexarelin-stimulated growth hormone secretion when tested in infant rats at a dose of 160 µg/kg.

Scientific Research Applications

Endocrinology & Metabolism

JMV3002 has been identified as a significant compound in the study of metabolic diseases, particularly obesity. It acts as a ghrelin receptor antagonist, which means it can block the action of ghrelin, a hormone that stimulates appetite. This property makes JMV3002 a potential therapeutic agent for controlling food intake and managing obesity .

Neuroscience

The compound’s ability to influence ghrelin receptors suggests its utility in neuroscience research, particularly in understanding how ghrelin transduces signals to hypothalamic regulatory nuclei that control energy homeostasis. This could have implications for the treatment of disorders related to energy balance and food intake .

Pharmacology

In pharmacological studies, JMV3002’s antagonistic action on the ghrelin receptor has been evaluated for its potential to modulate hormonal activity. Its efficacy in inhibiting hexarelin-stimulated food intake in rats by up to 98% positions it as a valuable tool for developing anti-obesity drugs .

Molecular Biology

JMV3002 can be used in molecular biology to study the interaction between ligands and receptors. Its high binding affinity to the ghrelin receptor, with an IC50 value of 1.1 nM, makes it an excellent candidate for in vitro studies to understand receptor-ligand dynamics .

Chemical Synthesis

The complex structure of JMV3002, featuring a triazole ring and multiple aromatic systems, presents an interesting case for synthetic chemists. It offers a challenge in terms of chemical synthesis, providing opportunities to develop new synthetic pathways and methodologies .

Behavioral Science

Given its impact on food intake, JMV3002 can be used in behavioral science research to explore the psychological factors influencing eating behaviors. It could help in understanding the neurochemical pathways involved in hunger and satiety signals .

Nutritional Science

Research into JMV3002’s effects on food intake could extend into nutritional science, where it may help in formulating dietary strategies and interventions for weight management and obesity prevention .

Veterinary Medicine

While JMV3002 is not for human or veterinary use, its effects on growth hormone release and food intake in rats suggest potential applications in veterinary medicine. It could be studied for its effects on animal growth and metabolism, contributing to the field of veterinary endocrinology .

properties

IUPAC Name

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGBPWZCCHVQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693993
Record name N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

CAS RN

925239-03-8
Record name N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Reactant of Route 4
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Reactant of Route 5
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Reactant of Route 6
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

Q & A

Q1: How does JMV3002 interact with the ghrelin system to affect food intake?

A: JMV3002 acts as a growth hormone secretagogue receptor (GHSR) antagonist. [, ] This means it blocks the receptor that ghrelin, an appetite-stimulating hormone, normally activates. By inhibiting GHSR signaling, JMV3002 reduces ghrelin's effects, leading to decreased food intake. [, ]

Q2: What evidence supports the role of JMV3002 in influencing feeding behavior?

A: Studies show that central administration of JMV3002 effectively suppresses food intake in both lactating and non-lactating rats. [, ] Interestingly, the anorexigenic effect of JMV3002 seems to be more pronounced in lactating rats, suggesting a potential interplay between the compound, lactation, and energy balance regulation. []

Q3: Are there differences in JMV3002's effects based on reproductive state?

A: Research indicates that the food intake reduction caused by JMV3002 is greater in late-lactation rats compared to cycling or early-lactation rats. [] This difference highlights the potential influence of reproductive hormones and physiological states on the compound's activity.

Q4: Beyond food intake, has JMV3002 demonstrated other effects in research?

A: One study observed that daily intracerebroventricular injections of JMV3002 in Wistar rats led to increased wheel-running activity. [] This suggests that JMV3002 might influence voluntary physical activity, possibly through pathways independent of those regulating feeding behavior.

Q5: What are the limitations of current research on JMV3002?

A5: While the available research provides valuable insights into JMV3002's interaction with the ghrelin system and its effects on food intake and activity, further investigation is needed to fully understand: * Mechanism of Action: A more detailed understanding of how JMV3002 interacts with GHSR at the molecular level is required.* Long-Term Effects: Studies exploring the long-term consequences of JMV3002 administration are lacking.* Translational Relevance: Research in humans is necessary to determine if the findings from rodent studies translate to clinical settings.

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